5,8-Dibromo-1-chloroisoquinoline
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Overview
Description
5,8-Dibromo-1-chloroisoquinoline is a chemical compound with the molecular formula C9H4Br2ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the isoquinoline ring, making it a halogenated isoquinoline derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-1-chloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination of 1-chloroisoquinoline using bromine in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 5 and 8 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromo-1-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
5,8-Dibromo-1-chloroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5,8-Dibromo-1-chloroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-1-chloroisoquinoline: Another halogenated isoquinoline with bromine atoms at the 5 and 7 positions.
1-Chloroisoquinoline: A simpler derivative with only a chlorine atom attached to the isoquinoline ring.
Uniqueness
5,8-Dibromo-1-chloroisoquinoline is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms at the 5 and 8 positions, along with a chlorine atom, provides distinct electronic and steric properties compared to other halogenated isoquinolines .
Properties
Molecular Formula |
C9H4Br2ClN |
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Molecular Weight |
321.39 g/mol |
IUPAC Name |
5,8-dibromo-1-chloroisoquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H |
InChI Key |
YTXXFQHFFDGABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C=CN=C2Cl)Br |
Origin of Product |
United States |
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